1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide
Overview
Description
1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a benzyloxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.
Attachment of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving amination or cycloaddition reactions.
Coupling Reactions: The final step involves coupling the indole and piperidine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(6-methoxy-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide
- 1-(3-(6-ethoxy-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide
Uniqueness
1-(3-(6-(benzyloxy)-1H-indol-1-yl)propanoyl)piperidine-4-carboxamide is unique due to the presence of the benzyloxy group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c25-24(29)20-9-13-27(14-10-20)23(28)11-15-26-12-8-19-6-7-21(16-22(19)26)30-17-18-4-2-1-3-5-18/h1-8,12,16,20H,9-11,13-15,17H2,(H2,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPESDFEJNVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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